1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
Description
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine is a substituted piperazine derivative characterized by a 4-methylphenyl sulfonyl (tosyl) group at the 1-position and a 1-propylpiperidin-4-yl moiety at the 4-position of the piperazine ring. The tosyl group enhances metabolic stability, while the propylpiperidinyl substituent may influence lipophilicity and target affinity.
Properties
Molecular Formula |
C19H31N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O2S/c1-3-10-20-11-8-18(9-12-20)21-13-15-22(16-14-21)25(23,24)19-6-4-17(2)5-7-19/h4-7,18H,3,8-16H2,1-2H3 |
InChI Key |
WCTRFTLMDLLWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol
The sulfonylation of the piperazine ring is achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. This interaction leads to its potential therapeutic effects, such as analgesic and anti-inflammatory properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
*Estimated based on analogous structures.
Physicochemical Properties
- Melting Points : Derivatives in exhibit melting points ranging from 132°C to 230°C, influenced by substituent bulk and symmetry. The target compound likely has a moderate melting point (~150–200°C).
- Solubility : The propylpiperidinyl group may enhance solubility in organic solvents compared to bulky aryl analogues (e.g., ) but reduce aqueous solubility relative to polar groups like sulfamoyl ().
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine is a complex organic compound notable for its unique structural features, including a sulfonyl group and a piperazine ring. This compound has attracted attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name: 1-[(4-methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine. Its molecular formula is , with a molecular weight of approximately 359.55 g/mol. The presence of the sulfonyl group enhances its reactivity and ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.55 g/mol |
| Density | 1.302 g/cm³ |
| Boiling Point | 557.3°C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and neurotransmitter receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Meanwhile, the piperazine moiety may modulate neurotransmitter receptor functions, contributing to its pharmacological effects.
Anti-inflammatory Properties
Research has indicated that compounds containing piperazine structures exhibit significant anti-inflammatory activities. For instance, in a study involving derivatives of methyl salicylate with piperazine moieties, several compounds demonstrated potent anti-inflammatory effects in mouse models, outperforming traditional anti-inflammatory drugs like aspirin and indomethacin .
Antiviral Activity
Recent investigations into piperazine derivatives have highlighted their potential as antiviral agents. Notably, compounds derived from similar scaffolds have shown promising inhibitory effects against viral proteases, suggesting that 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine may also possess antiviral properties through similar mechanisms .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with piperazine in the presence of bases like triethylamine, followed by further reactions to introduce the propylpiperidinyl group.
- Biological Testing : In vivo studies have shown that compounds similar to 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine can significantly reduce inflammation markers such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in macrophages exposed to lipopolysaccharide (LPS) .
- Antiviral Screening : The potential antiviral activity was assessed through docking studies and biological assays against SARS-CoV-2 proteases, revealing that structural modifications around the piperazine core could enhance efficacy against viral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
